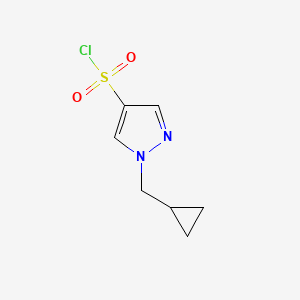

1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJUSOZDDOOTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178919-63-5 | |

| Record name | 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the molecular formula and is known for its sulfonyl chloride functional group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles. This property makes it a potential candidate for developing inhibitors targeting specific enzymes or receptors.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including those related to this compound. For instance, pyrazole-4-sulfonamide derivatives have shown significant in vitro activity against various cancer cell lines, indicating that this class of compounds may inhibit cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Cytotoxicity Studies

In cytotoxicity assays, compounds similar to this compound were evaluated for their effects on human cancer cell lines. For example, certain pyrazole derivatives demonstrated low cytotoxicity while effectively reducing cell viability, suggesting a favorable therapeutic index . The half-maximal inhibitory concentration (IC50) values were determined for various analogs, providing insights into their potency and potential clinical applications .

Case Studies

- Inhibition of Lactate Dehydrogenase (LDH) : A series of pyrazole-based inhibitors were developed with significant inhibition of LDH activity, which is crucial in cancer metabolism. These compounds exhibited low nanomolar inhibition, showcasing their potential as anticancer agents .

- Antimicrobial Activity : Studies have reported that certain pyrazole derivatives possess antimicrobial properties against a range of bacterial strains. The presence of specific functional groups was found to enhance their efficacy against pathogens like E. coli and S. aureus .

- Anti-inflammatory Properties : Pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds showed promising results in inhibiting pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Data Table: Biological Activities of Related Pyrazole Compounds

| Compound Name | IC50 (µM) | Activity Type | Targeted Cell Line |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide | 12 | Antiproliferative | U937 (human leukemia) |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | 8 | Antimicrobial | E. coli, S. aureus |

| 1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-sulfonamido) | 15 | Anti-inflammatory | Murine macrophages |

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that derivatives of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride exhibit significant inhibitory effects on ectonucleotide triphosphate diphosphohydrolases (NTPDases). These enzymes are implicated in various physiological processes, including thrombosis and inflammation. The inhibition profile suggests that this compound can serve as a selective inhibitor for specific isoforms of NTPDases.

Inhibition Data:

- IC50 Values: Potent inhibitors among related compounds showed IC50 values ranging from 0.28 μM to 2.88 μM against different isoforms of NTPDases .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, notably HepG2 (liver cancer). The following observations were made:

- Cell Cycle Arrest: Compounds similar to this one induce G1/S phase arrest in HepG2 cells, disrupting the cell cycle and leading to apoptosis.

- Apoptosis Induction: Flow cytometry results indicated that these compounds significantly increased early and late apoptosis stages in treated cells compared to controls. For example, one derivative increased early apoptosis from 0.29% to 19.61% .

Study on Enzyme Inhibition

A notable study highlighted the selective inhibition of human NTPDases by sulfamoyl-benzamide derivatives, suggesting potential therapeutic applications in conditions related to cancer and inflammation .

Cytotoxic Effects on HepG2 Cells

Another investigation focused on the cytotoxic properties of structurally similar compounds, revealing their ability to induce apoptosis and inhibit tubulin polymerization, essential for cancer cell proliferation .

Zebrafish Embryo Toxicity Assessment

Toxicity assessments indicated that certain derivatives exhibited low toxicity levels in zebrafish embryos, paving the way for safer therapeutic candidates .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity

- Cyclopropylmethyl vs. In contrast, trifluoromethyl groups (e.g., in CAS 519056-67-8) are electron-withdrawing, increasing electrophilicity of the sulfonyl chloride .

- Heterocyclic vs. Aliphatic Substituents : Pyridinyl (CAS 1215564-15-0) and oxane (CAS 1340488-60-9) substituents alter solubility and electronic properties. Pyridinyl enhances aromatic stacking, while oxane improves water miscibility .

Méthodes De Préparation

Sulfonylation of 1-(Cyclopropylmethyl)-1H-pyrazole

- Starting material: 1-(cyclopropylmethyl)-1H-pyrazole

- Reagent: Chlorosulfonic acid (ClSO3H)

- Solvent: Chloroform or dichloromethane

- Conditions:

- The pyrazole derivative is dissolved in chloroform and cooled to 0 °C under nitrogen atmosphere.

- Chlorosulfonic acid is added dropwise slowly to control the exothermic reaction.

- The reaction mixture is gradually warmed to 60 °C and stirred for 8–12 hours to ensure complete sulfonylation at the 4-position of the pyrazole ring.

Conversion to Sulfonyl Chloride

- Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

- Conditions:

- After sulfonylation, thionyl chloride is added to the reaction mixture at 60 °C.

- The mixture is stirred for 1–3 hours to convert the sulfonic acid intermediate to the sulfonyl chloride.

- Completion of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS.

Work-up and Purification

- The reaction mixture is cooled and poured into ice-cold water/dichloromethane mixture.

- The organic layer is separated, washed with water, brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

- The solvent is removed under reduced pressure.

- The crude product is purified by silica gel chromatography using a gradient of hexanes and ethyl acetate to afford pure 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride.

Supporting Data from Analogous Compounds

Research Findings and Optimization Notes

- Reaction Monitoring: TLC and LC-MS are effective for monitoring reaction progress and confirming the formation of the sulfonyl chloride intermediate.

- Base Addition: In some analogous syntheses, pyridine or triethylamine is used to neutralize the acidic byproducts and facilitate sulfonyl chloride formation, but for direct sulfonyl chloride synthesis, careful control of chlorosulfonic acid addition is critical.

- Temperature Control: Maintaining low temperature during chlorosulfonic acid addition prevents side reactions and decomposition. Gradual warming promotes sulfonylation completion.

- Purification: Flash chromatography on silica gel with non-polar to moderately polar eluents yields high purity products.

- Safety Considerations: Both chlorosulfonic acid and thionyl chloride are highly reactive and corrosive reagents requiring proper handling under inert atmosphere and fume hood conditions.

Summary Table of Preparation Steps

| Step Number | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonylation | 1-(Cyclopropylmethyl)-1H-pyrazole + ClSO3H in CHCl3, 0 °C to 60 °C, 8–12 h | Formation of pyrazole-4-sulfonic acid intermediate |

| 2 | Chlorination | Thionyl chloride, 60 °C, 1–3 h | Conversion to this compound |

| 3 | Work-up and purification | Extraction, drying, rotary evaporation, silica gel chromatography | Pure sulfonyl chloride compound |

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of 1-(cyclopropylmethyl)-1H-pyrazole using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Key steps include:

- Reagent Control : Slow addition of chlorosulfonic acid to prevent overheating and decomposition .

- Purification : Recrystallization from dichloromethane/hexane or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

- Yield Optimization : Reaction completion monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3); yields range from 70–85% depending on substituent steric effects .

Q. How does the reactivity of the sulfonyl chloride group enable functionalization for downstream applications?

The electrophilic sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example:

- Sulfonamide Formation : Reaction with primary amines (e.g., benzylamine) in THF at 25°C yields sulfonamides with >90% conversion .

- Hydrolysis Sensitivity : Rapid hydrolysis in aqueous media (t1/2 < 30 min at pH 7), necessitating anhydrous conditions during storage .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropylmethyl protons at δ 0.4–1.3 ppm) .

- LCMS : Used to verify molecular ions (e.g., [M+H]+ m/z = 248.7) and monitor reaction intermediates .

- X-ray Crystallography : SHELX software refines crystal structures to resolve regiochemistry in complex derivatives .

Q. How should researchers handle stability and storage challenges?

- Storage : Store under inert gas (argon) at –20°C in anhydrous DCM or THF to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles) due to lachrymatory properties and corrosive byproducts (HCl gas) .

Q. What purification strategies are effective for isolating this compound?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves sulfonyl chloride from sulfonic acid byproducts .

- Recrystallization : High-purity crystals obtained via slow evaporation from DCM/hexane (1:4) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence regioselectivity during sulfonation?

Steric and electronic effects dictate sulfonation position:

- Electron-Donating Groups (e.g., methyl at C3): Direct sulfonation to C4 via σ-complex stabilization .

- Bulky Substituents (e.g., cyclopropylmethyl at N1): Reduce sulfonation yield by 15–20% due to steric hindrance .

Q. Table 1: Substituent Effects on Sulfonation Yield

| Substituent Position | Group | Yield (%) | Reference |

|---|---|---|---|

| N1 | Cyclopropylmethyl | 78 | |

| C3 | Methyl | 85 | |

| C5 | Chlorine | 70 |

Q. Can computational methods predict electronic effects on sulfonyl chloride reactivity?

DFT calculations (B3LYP/6-31G*) reveal:

- Electrophilicity : Sulfonyl chloride’s LUMO energy (–1.8 eV) correlates with nucleophilic attack rates (R² = 0.92) .

- Solvent Effects : Dielectric constants (ε) > 10 (e.g., DMF) stabilize transition states, accelerating substitution .

Q. How does pH affect the compound’s stability in biological assays?

- Acidic Conditions (pH < 5) : Stable for >24 hrs due to protonation of hydrolytic water .

- Neutral/Basic Conditions : Rapid hydrolysis (k = 0.05 min⁻¹ at pH 7.4) limits use in aqueous media without stabilizers (e.g., DMSO) .

Q. What role does this compound play in medicinal chemistry lead optimization?

Q. Table 2: Key Derivatives and Biological Activity

| Derivative | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Sulfonamide analog | LDH-A | 0.8 | |

| Piperazine conjugate | WDR5-MYC | 0.02 |

Q. What mechanistic insights explain competing side reactions during nucleophilic substitutions?

- Base Sensitivity : Strong bases (e.g., NaOH) deprotonate pyrazole N–H, leading to dimerization (15–20% yield loss) .

- Temperature Control : Reactions above 40°C promote sulfonate ester formation with alcohols .

Q. How do structural analogs compare in structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.